(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897769
InChI: InChI=1S/C14H11N3O3S2/c1-21-13-9(4-2-6-15-13)14(18)19-8-11-16-12(17-20-11)10-5-3-7-22-10/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C14H11N3O3S2
Molecular Weight: 333.4 g/mol

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17897769

Molecular Formula: C14H11N3O3S2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate -

Specification

Molecular Formula C14H11N3O3S2
Molecular Weight 333.4 g/mol
IUPAC Name (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-methylsulfanylpyridine-3-carboxylate
Standard InChI InChI=1S/C14H11N3O3S2/c1-21-13-9(4-2-6-15-13)14(18)19-8-11-16-12(17-20-11)10-5-3-7-22-10/h2-7H,8H2,1H3
Standard InChI Key HOGIWRSPXXZQTE-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC=N1)C(=O)OCC2=NC(=NO2)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₄H₁₁N₃O₃S₂, with a molecular weight of 333.4 g/mol. Its IUPAC name, (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-methylsulfanylpyridine-3-carboxylate, reflects three key structural domains:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a thiophene moiety.

  • A methylthio group attached to position 2 of a nicotinate (pyridine-3-carboxylate) scaffold.

  • A methylene ester linker bridging the oxadiazole and nicotinate components .

The canonical SMILES (CSC1=C(C=CC=N1)C(=O)OCC2=NC(=NO2)C3=CC=CS3) and InChIKey (HOGIWRSPXXZQTE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Structural Analogues

Closely related compounds include:

  • Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine (CID 17680497), which shares the oxadiazole-thiophene core but lacks the nicotinate ester .

  • [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CID 17604958), a simpler analogue with a primary amine substituent .

These analogues highlight the modularity of the oxadiazole-thiophene scaffold for derivatization, a strategy often employed in medicinal chemistry to optimize pharmacokinetic properties .

Synthesis and Preparation

Proposed Synthetic Route

While no explicit synthesis is reported for this compound, its structure suggests a multi-step pathway:

  • Oxadiazole Formation: Cyclocondensation of a thiophene-containing amidoxime with a carboxylic acid derivative under dehydrating conditions .

  • Esterification: Coupling of the oxadiazole-methyl alcohol with 2-(methylthio)nicotinic acid using standard activating agents (e.g., DCC, EDCI).

  • Purification: Likely involves chromatography or crystallization, given the compound’s moderate molecular weight and polarity .

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper orientation during oxadiazole ring closure to avoid isomeric byproducts.

  • Stability: The methylthio group on the pyridine ring may require protection during esterification to prevent oxidation .

Physicochemical Properties

Predicted Physicochemical Data

PropertyValueSource
Molecular Weight333.4 g/mol
LogP (Octanol-Water)Estimated 2.8 (ChemAxon)In silico
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar Surface Area113 Ų

Mass Spectrometry Signatures

Hypothetical adducts and their collision cross sections (CCS), extrapolated from analogues :

Adductm/zPredicted CCS (Ų)
[M+H]⁺334.038145–150
[M+Na]⁺356.020155–160
[M-H]⁻332.024140–145

Research Gaps and Future Directions

Unaddressed Questions

  • In Vivo Toxicity: No data on acute or chronic toxicity profiles.

  • Metabolic Fate: Stability of the methylthio group and ester linkage in hepatic microsomes.

  • Synthase Inhibition: Untested potential against COX-2 or LOX enzymes, common targets for anti-inflammatory oxadiazoles .

Recommended Studies

  • Anticancer Screens: Evaluate cytotoxicity against NCI-60 cell lines .

  • ADMET Profiling: Assess permeability (Caco-2), metabolic stability (human liver microsomes), and hERG inhibition.

  • Crystallography: Resolve X-ray structure to guide lead optimization.

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